(1S,2S,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
This bicyclic compound features a norbornane-like core (bicyclo[3.1.0]hexane) with a carboxylic acid group at position 2, two fluorine atoms at positions 6,6, and a ketone at position 4. Its stereochemistry (1S,2S,5R) and molecular formula (C₆H₅F₂NO₃, MW: 177.11) contribute to its unique physicochemical properties, such as moderate polarity (pKa ~2.38) and a melting point range of 224–230°C . The compound is listed as discontinued in commercial catalogs, suggesting challenges in sourcing or synthesis .
Properties
IUPAC Name |
(1S,2S,5R)-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3/c7-6(8)1-2(6)4(10)9-3(1)5(11)12/h1-3H,(H,9,10)(H,11,12)/t1-,2+,3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPUZCGQCYAGLV-MGGFGJSXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C1(F)F)C(=O)NC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]12[C@@H](C1(F)F)C(=O)N[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668407 | |
| Record name | (1S,2S,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213682-41-8 | |
| Record name | (1S,2S,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted cyclopentane derivative.
Introduction of the fluorine atoms: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Functional group transformations:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form various oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atoms.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group would yield an alcohol, while nucleophilic substitution could introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (1S,2S,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure and the presence of fluorine atoms make it a valuable scaffold for the development of new compounds with potential biological activity.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of bicyclic compounds. Its unique structure allows for the exploration of structure-activity relationships (SAR) in various biological assays.
Medicine: In medicinal chemistry, this compound is of interest as a potential lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. Its unique structure and reactivity profile make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins. The rigid bicyclic structure can also influence the compound’s ability to fit into specific binding sites, thereby modulating its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Positions 6,6
Key Observations :
Stereochemical and Functional Group Modifications
Stereoisomers
- (1S,3S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (Boc-protected) :
Functional Group Additions
Biological Activity
(1S,2S,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound notable for its potential biological activities. This compound is part of a broader class of azabicyclic derivatives that have been studied for their pharmacological properties, including antibacterial and antitumor activities.
Biological Activity Overview
Research indicates that compounds within the azabicyclo family exhibit various biological activities due to their unique structural features.
Antibacterial Activity
The azabicyclo[3.1.0]hexane ring has been associated with antibacterial properties. Studies have shown that modifications to this ring can enhance activity against a range of bacterial strains. For instance, derivatives with specific substitutions have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
Research into the antitumor potential of (1S,2S,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has revealed promising results. The compound's mechanism appears to involve DNA alkylation, leading to disruption of cancer cell proliferation. A study highlighted that compounds with similar structures inhibited tumor growth in vitro and in vivo models.
Case Study 1: Antibacterial Properties
A study published in Nature explored the antibacterial efficacy of azabicyclic compounds against resistant bacterial strains. The findings indicated that (1S,2S,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .
Case Study 2: Antitumor Activity
In a separate investigation reported in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the azabicyclic core and tested their cytotoxicity against several cancer cell lines. The results demonstrated that certain modifications to the (1S,2S,5R)-6,6-Difluoro structure enhanced its potency against HeLa and MCF7 cells by inducing apoptosis through DNA damage pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the stereochemical configuration of (1S,2S,5R)-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid?
- Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration) and chiral HPLC with polarimetric detection. For NMR, analyze coupling constants (e.g., ) in the bicyclic framework to infer stereochemical relationships. Comparative studies with known bicyclic analogs (e.g., penam derivatives in ) can validate assignments .
Q. How can researchers assess the compound’s stability under varying pH conditions for storage or formulation?
- Methodological Answer : Conduct accelerated stability studies at pH 1–10 (37°C, 1–4 weeks). Monitor degradation via LC-MS for hydrolytic products (e.g., ring-opening intermediates). Reference protocols from pharmacopeial standards for related β-lactam bicyclic compounds ( ), which highlight pH-sensitive functional groups like the 4-oxo moiety .
Q. What synthetic routes are commonly employed to access the 3-azabicyclo[3.1.0]hexane scaffold?
- Methodological Answer : Cyclopropanation via Simmons-Smith reactions or photochemical [2+2] cycloadditions, followed by stereoselective fluorination. details similar strategies for ethyl 6-oxabicyclo[3.1.0]hexane carboxylates, emphasizing protecting-group strategies for carboxylic acid moieties .
Advanced Research Questions
Q. How can diastereomer separation challenges be addressed during synthesis?
- Methodological Answer : Use dynamic kinetic resolution (DKR) with chiral catalysts (e.g., Rhodium-BINAP complexes) to favor the desired (1S,2S,5R) diastereomer. Alternatively, employ crystallization-induced diastereomer transformation (CIDT) in polar solvents (e.g., MeOH/HO). ’s Cr(III) complex study (for a related bicyclic compound) highlights metal coordination as a purification tool .
Q. What strategies resolve contradictions in reported antibacterial activity data across studies?
- Methodological Answer : Standardize assays using CLSI/MHRA guidelines. Test against isogenic bacterial strains (wild-type vs. efflux-pump mutants) to isolate resistance mechanisms. ’s Cr(III) complex study demonstrates how metal chelation alters activity profiles, suggesting the need to control for trace metal ions in media .
Q. How can impurity profiling be optimized for regulatory compliance?
- Methodological Answer : Employ orthogonal methods:
- LC-UV/HRMS for low-level impurities (detection limit ≤0.1%).
- NMR for structural elucidation of unknown peaks.
Reference ’s impurity standards (e.g., 6-aminopenicillanic acid) and EP/ICH guidelines for validation parameters (precision, LOQ) .
Data Contradiction Analysis
Q. Why do computational docking results conflict with experimental IC values for target enzymes?
- Methodological Answer : Re-evaluate force-field parameters (e.g., AMBER vs. CHARMM) for fluorine’s electronegativity and bicyclic strain. Validate docking poses with STD-NMR or X-ray co-crystallography. ’s β-lactamase inhibitor studies emphasize the role of protein flexibility in docking inaccuracies .
Experimental Design Tables
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
